Polyvinylpyrrolidone
Overview
Description
Mechanism of Action
Target of Action
Polyvinylpyrrolidone (PVP), also known as povidone, is a synthetic water-soluble polymer . It is primarily used as a binder in many pharmaceutical tablets and as a lubricant in eye drops . PVP acts as a capping agent due to its steric properties such as long alkyl chains . It also forms a complex with iodine, known as povidone-iodine, which possesses disinfectant properties .
Mode of Action
PVP interacts with its targets in various ways. In the case of pharmaceutical tablets, it acts as a binder, holding the various components of the tablet together . As a lubricant in eye drops, it reduces friction . When complexed with iodine, the iodine provides the bactericidal effect, while PVP acts as a carrier . In the formation of platinum nanocubes, PVP acts as a structure-directing agent, controlling the relative growth rates along different crystallographic directions .
Biochemical Pathways
The biochemical pathways affected by PVP are largely dependent on its application. For instance, in the case of povidone-iodine, the iodine component is responsible for the bactericidal effect
Pharmacokinetics
For example, a study found that a this compound-coated norcantharidin chitosan nanoparticle formulation had a relative bioavailability of 173.3% and 325.5% after oral and intravenous administration in rats, respectively .
Result of Action
The results of PVP’s action are diverse and depend on its application. As a binder in pharmaceutical tablets, it helps to ensure the integrity of the tablet . In eye drops, it provides lubrication . When complexed with iodine, it helps to prevent infection in minor cuts, scrapes, and burns .
Action Environment
The action of PVP can be influenced by environmental factors. For instance, the formation and growth of platinum nanocubes are much faster in the absence of Ag+ ions than with Ag+ ions . Moreover, the amorphous particles prepared at a higher inlet temperature and a greater airflow rate led to a faster drug dissolution; moreover, they were more stable in the presence of moisture .
Biochemical Analysis
Biochemical Properties
Polyvinylpyrrolidone has a strong complexing ability with many substances, especially compounds containing hydroxyl, carbonyl, carboxyl, amino, and other active hydrogen atoms . It forms solid complexes with iodine, β-carotene, reserpine, tolbutamide, phenytoin, amorphous e, griseofulvin, and various sulfonamide drugs . After complexation, the thermodynamic activity of these small molecular substances is reduced, and the stability and solubility of water are improved .
Cellular Effects
This compound has been shown to interact with biomembrane-like layers . It has been found that the this compound interaction is strongly dependent on this compound chain length . It has also been shown to have suppressive effects on intracellular increases in NO-induced ONOO generation and subsequent cellular damage .
Molecular Mechanism
The molecular structure of this compound contains a strong polar acylamino group and can bond with hydrogen, which allows it to have a strong complexing ability with many substances . The aliphatic chains of this compound forming a multi-layer shell influence the mass transport of precursor ions to the initial Pt seed to control the growth rate of Pt NCs with exposed {100} planes .
Temporal Effects in Laboratory Settings
The formation and growth of Pt NCs are much faster in the absence of Ag ions than with Ag ions, which can be explained by the enhanced growth rate along the <100> direction or/and the suppression of the growth rate along the <111> direction .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that this compound has been used in various biomedical applications due to its properties of inertness, non-toxicity, and biocompatibility .
Transport and Distribution
This compound has been shown to influence the mass transport of precursor ions in the formation of Pt nanocubes . The aliphatic chains of this compound forming a multi-layer shell can influence this mass transport .
Preparation Methods
Polyvinylpyrrolidone is synthesized through the free radical polymerization of N-vinylpyrrolidone . The process typically involves the use of water as a solvent and hydrogen peroxide as an initiator . The polymerization reaction results in a polymer chain terminated by a hydroxyl group on one end and a 2-pyrrolidone ring on the other . Industrial production methods include vacuum filtration, screen printing, vapor deposition, rotary coating, electrochemical deposition, and magnetron sputtering .
Chemical Reactions Analysis
Polyvinylpyrrolidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents, although this is less common.
Substitution: The polymer can undergo substitution reactions, particularly at the vinyl group.
Complex Formation: This compound forms complexes with various metal ions, stabilizing them and preventing agglomeration.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal salts for complex formation . Major products formed include stabilized metal nanoparticles and various substituted derivatives of this compound .
Scientific Research Applications
Polyvinylpyrrolidone is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Polyvinylpyrrolidone is often compared with other polymers such as polyvinyl alcohol, polyvinyl acetate, and polyethylene glycol. Its unique properties include:
Water Solubility: Unlike polyvinyl acetate, this compound is highly water-soluble.
Biocompatibility: It is more biocompatible than many other synthetic polymers, making it suitable for medical applications.
Similar compounds include polyvinyl alcohol, polyvinyl acetate, and polyethylene glycol .
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNWPMSKXPGLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-39-8, 109412-11-5 | |
Record name | Poly(vinylpyrrolidone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=109412-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2021440 | |
Record name | Vinylpyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |
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Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |
Record name | POLYVINYLPYRROLIDONE | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
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Record name | POLYVINYLPYRROLIDONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | N-Vinyl-2-pyrrolidone | |
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Record name | Polyvinylpyrrolidone | |
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Record name | Polyvinylpolypyrrolidone | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Boiling Point |
90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |
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Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Flash Point |
95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |
Record name | N-Vinyl-2-pyrrolidone | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |
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Record name | Povidone | |
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URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
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Density |
1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |
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Vapor Density |
Relative vapor density (air = 1): 3.83, 3.83 | |
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Vapor Pressure |
0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |
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Mechanism of Action |
Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE. | |
Record name | Povidone | |
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Record name | POLYVINYLPYRROLIDONE | |
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Color/Form |
Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |
CAS No. |
9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |
Record name | POLYVINYLPYRROLIDONE | |
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Record name | N-Vinyl-2-pyrrolidone | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
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Record name | Povidone | |
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Record name | Pvpp | |
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Record name | 1-vinyl-2-pyrrolidone | |
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Record name | Povidone | |
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Record name | N-VINYLPYRROLIDINONE | |
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Record name | POLYVINYLPYRROLIDONE | |
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Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
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Melting Point |
13.9 °C, 13 °C, 57 °F | |
Record name | Povidone | |
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URL | https://www.drugbank.ca/drugs/DB11061 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of PVP?
A1: While the provided research does not explicitly state the molecular formula of PVP, it is generally represented as (C6H9NO)n, where 'n' denotes the degree of polymerization. The molecular weight can vary greatly depending on the polymerization conditions, which influences its physical properties. For example, one study employed PVP with an average molecular weight of 10 kg/mol for the coprecipitation of ketoprofen [].
Q2: What are the characteristic spectroscopic features of PVP?
A2: Fourier Transform Infrared (FTIR) spectroscopy is commonly employed to characterize PVP. A study investigating drug-loaded nanofibers utilized FTIR analysis to identify potential interactions between PVP and the active pharmaceutical ingredients []. While the specific peaks were not detailed in the provided abstract, characteristic peaks for PVP typically appear around 1680 cm−1 (C=O stretching), 1490 cm−1 (C-N stretching), and 1290 cm−1 (C-H bending).
Q3: How does PVP influence the stability of drug formulations?
A3: PVP is often used as a stabilizing agent in pharmaceutical formulations. Research shows that incorporating PVP into aceclofenac spherical agglomerates improved the drug's solubility, dissolution rate, and micromeritic properties, ultimately enhancing its bioavailability [].
Q4: Can PVP be used to stabilize nanoparticles?
A4: Yes, PVP can act as a stabilizing agent for nanoparticles. A study on the ecotoxicity of silver nanoparticles (AgNPs) used PVP as a coating []. The researchers found that the PVP coating enhanced the stability of the AgNPs in high salinity environments, likely due to steric stabilization.
Q5: What is the impact of crosslinking on PVP's material properties?
A5: Crosslinking can significantly alter PVP's properties. For instance, cross-linked PVP demonstrated superior performance as a tablet disintegrating agent compared to starch and alginic acid []. This enhanced disintegration property was attributed to the increased capillary action for water uptake due to crosslinking.
Q6: How does PVP enhance the dissolution rate of poorly soluble drugs?
A6: PVP can improve drug dissolution through various mechanisms. A study on probucol demonstrated that solid dispersions of probucol-PVP significantly increased the drug's dissolution rate compared to pure probucol []. This enhancement was attributed to the drug's amorphization within the PVP matrix, leading to faster dissolution.
Q7: Can PVP be used in controlled drug delivery systems?
A7: Yes, PVP is utilized in various controlled release systems. Research on 17β-estradiol implant matrices incorporated PVP as a releasing modifier alongside polyvinyl acetate []. The study showed that adding PVP promoted drug release from the matrix, suggesting its potential for tuning drug release profiles.
Q8: Are there any examples of PVP enhancing the bioavailability of drugs in preclinical studies?
A8: Yes, studies demonstrate the potential of PVP to improve drug bioavailability. Aceclofenac spherical agglomerates prepared with PVP-K90 exhibited enhanced bioavailability in Wistar rats and Swiss albino mice compared to the pure drug []. This improvement was linked to the enhanced dissolution characteristics of the PVP-containing formulation.
Q9: Is PVP considered safe for pharmaceutical applications?
A9: While generally considered safe, there are reports of localized cutaneous PVP storage disease []. This condition arises from the accumulation of high molecular weight PVP, primarily from topical exposure, within the reticular endothelial system.
Q10: Are there any documented cases of allergic contact dermatitis caused by PVP?
A10: Yes, a study reported a case of allergic contact dermatitis in a child attributed to PVP/1-triacontene copolymer present in a sunscreen product []. This highlights the potential for sensitization and allergic reactions, particularly with topical exposure to PVP-containing formulations.
Q11: How is PVP employed in the synthesis of nanomaterials?
A11: PVP plays a crucial role in the controlled synthesis of nanomaterials. Research on the preparation of Cu-Ag bimetallic nanomaterials used PVP as a stabilizing and reducing agent []. The PVP helped control the size and morphology of the nanoparticles by influencing the reduction and growth kinetics during the synthesis.
Q12: Can PVP be used to modify the properties of carbon nanotubes?
A12: A study explored the use of PVP as a binding agent for cross-linking carbon nanotube multi-yarn at high temperatures []. The researchers aimed to improve the strength and electrical conductivity of the material. While the initial results showed promise, further optimization is needed to realize the full potential of this approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.